molecular formula C18H12N2O5S2 B11468665 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

Cat. No.: B11468665
M. Wt: 400.4 g/mol
InChI Key: HQDCBDVAKIHKEQ-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. The compound features a unique structure that includes a benzodioxin moiety, a thienopyridine core, and a nitrile group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the benzodioxin and thienopyridine intermediates. The benzodioxin moiety can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The thienopyridine core is often prepared via a multi-step process involving the formation of a thieno ring followed by pyridine ring construction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group produces an amine .

Scientific Research Applications

2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways related to inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Compared to these similar compounds, 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H12N2O5S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C18H12N2O5S2/c19-7-10-16-17(11(21)6-15(23)20-16)27-18(10)26-8-12(22)9-1-2-13-14(5-9)25-4-3-24-13/h1-2,5-6H,3-4,8H2,(H2,20,21,23)

InChI Key

HQDCBDVAKIHKEQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=C(C4=C(S3)C(=CC(=O)N4)O)C#N

Origin of Product

United States

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